molecular formula C15H16F3N5O B6437774 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2548996-08-1

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B6437774
CAS RN: 2548996-08-1
M. Wt: 339.32 g/mol
InChI Key: VOCWFPVNAYFNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a trifluoromethylated pyrimidine derivative that has been widely studied in the field of medicinal chemistry. It has been used as a starting material in the synthesis of a variety of biologically active compounds, and has been investigated for its potential therapeutic applications. The compound is also known by the names 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine, 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-trifluoromethylpyrimidine, and 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)-pyrimidine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine in laboratory experiments include its ability to be synthesized in a variety of ways, its potential as an inhibitor of dihydrofolate reductase, and its potential anti-inflammatory activity. However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are still being studied. Additionally, there is a lack of information regarding the safety and toxicity of this compound.

Future Directions

There are a number of potential future directions for the study of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine. Further research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as an inhibitor of dihydrofolate reductase and its potential anti-inflammatory activity. Finally, further research is needed to explore the potential of this compound as a starting material for the synthesis of novel biologically active compounds.

Synthesis Methods

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can be synthesized via a variety of methods. One method involves the reaction of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine with trifluoromethanesulfonic anhydride in the presence of a base. The reaction yields 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine as the major product. Another method involves the reaction of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine with trifluoromethanesulfonic acid in the presence of a base. This reaction yields 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine as the major product.

Scientific Research Applications

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has been explored for its potential therapeutic applications. It has been used as a starting material in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. It has also been investigated for its potential use in the treatment of cancer, as well as for its potential as an anti-inflammatory agent.

properties

IUPAC Name

4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c16-15(17,18)12-7-13(22-10-21-12)23-5-1-11(2-6-23)9-24-14-8-19-3-4-20-14/h3-4,7-8,10-11H,1-2,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCWFPVNAYFNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine

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